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Cinnamaldehyde diethyl acetal

Flavor Chemistry Organoleptic Analysis Fragrance Formulation

Cinnamaldehyde diethyl acetal is a synthetic acetal of cinnamaldehyde, characterized by the formula C13H18O2 and a molecular weight of 206.28 g/mol. It is recognized in the flavor and fragrance industry for its stability in alkaline media, a trait that distinguishes it from its more reactive parent aldehyde.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 7148-78-9
Cat. No. B151385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamaldehyde diethyl acetal
CAS7148-78-9
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCOC(C=CC1=CC=CC=C1)OCC
InChIInChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3/b11-10+
InChIKeyVYKDEWVAUWARRX-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnamaldehyde Diethyl Acetal (CAS 7148-78-9): A Stable Acetal for Flavor and Fragrance Formulations


Cinnamaldehyde diethyl acetal is a synthetic acetal of cinnamaldehyde, characterized by the formula C13H18O2 and a molecular weight of 206.28 g/mol [1]. It is recognized in the flavor and fragrance industry for its stability in alkaline media, a trait that distinguishes it from its more reactive parent aldehyde . This compound is a colorless to pale yellow liquid with a mild, floral-spicy, and sweet balsamic odor profile, less harsh than cinnamaldehyde itself [2]. It is an approved flavoring agent (FEMA 2286) used in a variety of food and personal care applications, including beverages, baked goods, soaps, and detergents [3].

Why Cinnamaldehyde Diethyl Acetal (CAS 7148-78-9) is Not Interchangeable with Other Acetals


The family of cinnamaldehyde acetals—including dimethyl, diethyl, and propylene glycol variants—is not homogeneous. Each derivative exhibits a unique balance of physicochemical properties, olfactory character, and stability that dictates its suitability for specific applications. For instance, the diethyl acetal is documented to provide a 'faint but fresh green slightly spicy oily sweet odor,' a profile distinct from the more neutral dimethyl acetal [1]. This specificity means that substituting one acetal for another can significantly alter a final product's sensory signature, cost profile, and long-term stability, especially in challenging formulations like alkaline detergents or chewing gum where chemical interactions are common [1].

Quantitative Evidence for Cinnamaldehyde Diethyl Acetal (CAS 7148-78-9) Selection Criteria


Sensory Differentiation: Odor Profile vs. Dimethyl Acetal

In a patent describing the stabilization of peptide sweeteners, a direct comparison is made between cinnamaldehyde dimethyl acetal and cinnamaldehyde diethyl acetal. The dimethyl acetal was described as 'practically colorless, carrying little or none of the odor with which the free aldehyde is associated.' In contrast, the diethyl acetal was characterized as having a 'faint but fresh green slightly spicy oily sweet odor and a mild and oily sweet taste' [1]. This qualitative but clear differentiation is critical for formulators seeking a specific olfactory contribution beyond simple cinnamon character.

Flavor Chemistry Organoleptic Analysis Fragrance Formulation

Stability in Alkaline Media: A Key Functional Advantage vs. Parent Aldehyde

Multiple technical datasheets and references consistently state that cinnamaldehyde diethyl acetal is 'comparatively stable in alkaline media' [1]. This is in direct contrast to cinnamaldehyde, which is known to discolor and degrade in such environments due to oxidation and aldol condensation reactions [2]. A vendor technical specification reinforces this, noting that 'Unlike Cinnamaldehyde, this acetal does not discolor in alkaline media, making it ideal for soaps and detergents' [1].

Formulation Chemistry Detergent Science Flavor Stability

Regulatory Compliance: Permitted Use Level in Food Seasonings (China GB2760-96)

Under the Chinese food additive standard GB2760-96, cinnamaldehyde diethyl acetal is a permitted flavoring agent with a specified maximum application level of up to 130 ppm in seasonings . While this is not a comparison to another acetal, it provides a crucial quantitative regulatory benchmark for formulators targeting the Chinese market or adhering to its standards. This data point does not exist for many other potential analog acetals, creating a clear compliance-based reason for selection.

Food Regulation Flavor Formulation International Standards

Primary Industrial Applications for Cinnamaldehyde Diethyl Acetal (CAS 7148-78-9)


Formulation of Cinnamon-Flavored Chewing Gum with Peptide Sweeteners

Cinnamaldehyde diethyl acetal is specifically cited as a preferred flavor component in chewing gums containing peptide sweeteners like aspartame. The patent literature indicates that using this acetal, instead of the parent cinnamaldehyde, improves the stability of the sweetener, preventing unwanted degradation reactions [1]. Its specific olfactory profile, described as a 'faint but fresh green slightly spicy oily sweet odor,' provides a more complex and desirable flavor than the simpler dimethyl acetal [1].

Creating Spicy-Floral Top Notes in Alkaline Personal Care Products

This compound is ideally suited for use in soaps, detergents, and other alkaline personal care products. Its key differentiator is its superior stability in alkaline media, where it does not discolor or degrade, unlike cinnamaldehyde [1]. It functions as a 'head fragrance' and 'modifier,' providing a 'lift' and a 'spicy-floral top note' to floral bouquets such as hyacinth and lilac [1]. Its use ensures fragrance integrity and product appearance over the product's shelf life.

Engineering Complex Flavor Profiles in Citrus and Berry Formulations

In food flavor applications, cinnamaldehyde diethyl acetal is used to add complexity and modify the harshness associated with straight cinnamon oils [1]. It is specifically employed in citrus, berry, and cinnamon flavors for use in beverages, baked goods, and confectioneries [1]. This application leverages its mild, sweet-balsamic character to create more rounded and palatable flavor profiles [1]. For formulators targeting the Chinese market, the compound is approved for use in seasonings up to a level of 130 ppm .

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